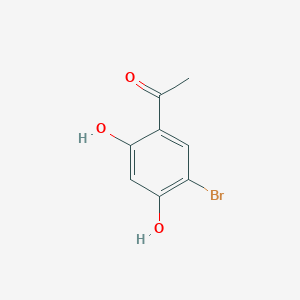

1-(5-Bromo-2,4-dihydroxyphenyl)ethanone

Description

Overview of Substituted Phenylethanones in Organic Chemistry

Substituted phenylethanones, commonly known by the trivial name acetophenones, represent a significant class of organic compounds characterized by an acetyl group (–COCH₃) attached to a phenyl ring. The parent compound, acetophenone (B1666503) (1-phenylethanone), is the simplest aromatic ketone and serves as a foundational structure for this broad family of molecules. These compounds are integral to organic chemistry due to their versatile reactivity and their role as precursors in the synthesis of a wide array of more complex molecules.

The chemical reactivity of substituted phenylethanones is primarily dictated by the carbonyl group and the aromatic ring. The carbonyl group can undergo nucleophilic addition and condensation reactions, while the aromatic ring is susceptible to electrophilic substitution. The type and position of substituents on the phenyl ring profoundly influence the compound's physical properties and chemical behavior. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, whereas electron-withdrawing groups have the opposite effect. This tunable reactivity makes substituted phenylethanones valuable building blocks in synthetic organic chemistry. They are widely used in the industrial production of resins, fragrances, and pharmaceuticals. For instance, acetophenone itself is a precursor to various resins and has been used in perfumery for its orange-blossom-like scent.

Significance of Brominated and Dihydroxylated Aromatic Ketones in Chemical Research

The presence of both bromine atoms and hydroxyl groups on an aromatic ketone scaffold, as seen in 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone, imparts significant chemical and biological properties that are of great interest in research. Polyhydroxylated aromatic compounds are a common feature in many natural products and are recognized as privileged structures in medicinal chemistry, often contributing to a molecule's ability to interact with biological targets through hydrogen bonding. For example, 4-alkoxy-2-hydroxyacetophenones are key building blocks for small molecule therapeutics aimed at treating diseases like cancer, bacterial infections, and type 2 diabetes.

The introduction of a bromine atom onto this dihydroxylated core further modulates the molecule's characteristics. Halogenation, particularly bromination, is a well-established strategy in drug design to enhance the biological activity of a compound. The bromine atom can increase a molecule's lipophilicity, potentially improving its membrane permeability and bioavailability. Furthermore, the high electronegativity and size of bromine can lead to stronger interactions with biological targets and can alter the electronic properties of the aromatic ring, influencing its reactivity and metabolic stability. Research has shown that brominated phenols and their derivatives often exhibit potent antimicrobial, antifungal, and anticancer activities. Therefore, the combination of dihydroxyl and bromo-substituents on a phenylethanone framework represents a promising strategy for the development of novel bioactive agents.

Historical Context of this compound within Synthetic and Natural Product Chemistry

The historical context of this compound is rooted in the broader history of phenolic compound chemistry. Its direct synthetic precursor is 2,4-dihydroxyacetophenone, also known as resacetophenone. The synthesis of resacetophenone itself is a classic transformation in organic chemistry, often achieved through the Fries rearrangement of resorcinol (B1680541) acetate (B1210297) or the Houben-Hoesch reaction of resorcinol with acetonitrile.

The synthesis of this compound from resacetophenone is a typical example of electrophilic aromatic substitution. The two hydroxyl groups and the acetyl group on the resacetophenone ring are activating and ortho-, para-directing, making the aromatic ring highly susceptible to bromination. The bromine atom is directed to the 5-position, which is ortho to one hydroxyl group and para to the other. This type of selective halogenation of activated phenolic rings is a fundamental and widely practiced transformation in organic synthesis, allowing for the diversification of phenolic scaffolds.

While there is no clear evidence that this compound is a naturally occurring compound, structurally related brominated and hydroxylated acetophenones have been identified in natural sources. For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) is a known component of the traditional Chinese medicine Moutan Cortex. cymitquimica.com The study of such natural products has often inspired chemists to synthesize related analogs, like this compound, to explore their potential biological activities and structure-activity relationships. Thus, the compound exists at the intersection of classical synthetic methodology and the ongoing search for novel bioactive molecules inspired by nature.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties for this compound and its direct precursor, 2,4-Dihydroxyacetophenone.

| Property | Value for this compound | Value for 2,4-Dihydroxyacetophenone (Precursor) |

| CAS Number | 60965-25-5 | 89-84-9 |

| Molecular Formula | C₈H₇BrO₃ | C₈H₈O₃ |

| Molecular Weight | 231.04 g/mol | 152.15 g/mol |

| Appearance | Data not available | White to off-white crystalline powder |

| Melting Point | Data not available | 142-146 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in hot water and alcohol |

Note: Experimental data for this compound is not widely reported in publicly available literature. Data for the precursor is provided for context.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. Below is a summary of expected and reported spectroscopic characteristics.

| Spectroscopy | Data for this compound |

| ¹H NMR | Expected signals would include a singlet for the methyl protons (COCH₃), singlets for the two aromatic protons, and broad singlets for the two hydroxyl protons. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | Expected signals would include a peak for the carbonyl carbon, a peak for the methyl carbon, and six distinct peaks for the aromatic carbons, with their chemical shifts influenced by the bromo and hydroxyl substituents. |

| IR (Infrared) | Expected characteristic peaks would include a broad O-H stretching band for the hydroxyl groups, a strong C=O stretching band for the ketone, and C=C stretching bands for the aromatic ring. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Note: Specific, experimentally verified spectroscopic data for this compound (CAS 60965-25-5) is available through specialized chemical data suppliers but is not broadly published in peer-reviewed literature. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKNGGJJTYXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449297 | |

| Record name | Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60965-25-5 | |

| Record name | Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 5 Bromo 2,4 Dihydroxyphenyl Ethanone

Established Synthetic Routes to 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone and Related Analogs

Traditional synthetic routes provide a foundational framework for obtaining this compound. These methods are characterized by well-understood reaction mechanisms, including the direct introduction of a bromine atom onto the activated aromatic ring and the formation of the ketone moiety through acylation.

Electrophilic Aromatic Substitution (EAS) is a cornerstone class of reactions for functionalizing aromatic rings like benzene (B151609) and its derivatives. lumenlearning.commasterorganicchemistry.com The synthesis of this compound via EAS involves the substitution of a hydrogen atom on the 2,4-dihydroxyacetophenone ring with a bromine electrophile. masterorganicchemistry.com

The benzene ring in 2,4-dihydroxyacetophenone is highly activated towards electrophilic attack due to the strong electron-donating effects of the two hydroxyl groups at positions 2 and 4. These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the C5 position is ortho to the C4-hydroxyl group and para to the C2-hydroxyl group. This dual activation makes the C5 position the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.

The general mechanism involves the generation of a potent electrophile, typically Br+, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org Subsequent loss of a proton from the C5 position restores the aromaticity of the ring, yielding the final 5-bromo substituted product. libretexts.org

Achieving regioselectivity is critical in the synthesis of this compound. The goal is to selectively introduce a single bromine atom at the C5 position of 2,4-dihydroxyacetophenone. Various brominating agents and conditions have been explored to accomplish this nuclear bromination with high precision, avoiding side-chain bromination or the formation of dibrominated products. cbijournal.comgoogle.com

Studies have shown that reagents such as a combination of ammonium (B1175870) bromide (NH4Br) and Oxone in methanol (B129727), or an aqueous system of zinc and bromine (Zn-Br2/H2O), can effectively lead to nuclear bromination of hydroxyacetophenones. cbijournal.com The choice of reagent and reaction conditions can influence the outcome, with some methods potentially leading to mono- or dibrominated derivatives depending on the stoichiometry used. cbijournal.com For instance, a patented method describes the reaction of 2,4-dihydroxyacetophenone with brominating agents like elemental bromine or a mixture of bromide and bromate (B103136) in an acidic medium of aqueous ethanol (B145695) or methanol to produce 3,5-dibromo-2,4-dihydroxyacetophenone, indicating that the 5-bromo derivative is a key intermediate in the process. google.com

The table below summarizes various conditions investigated for the nuclear bromination of 2,4-dihydroxyacetophenone.

| Brominating System | Solvent | Key Features | Reference |

| NH4Br-Oxone | Methanol | Oxidative bromination leading to nuclear substitution. | cbijournal.com |

| Zn-Br2 | Water | An eco-friendly approach using in-situ generated zinc bromide. | cbijournal.com |

| Bromine/Bromide-Bromate | Ethanol/Methanol-Water | Acidic medium, can lead to mono- or di-substitution. | google.com |

The synthesis of the core structure, 2,4-dihydroxyacetophenone (also known as resacetophenone), is a prerequisite for subsequent bromination. A common and established method for its preparation is the Friedel-Crafts acylation of resorcinol (B1680541) (1,3-dihydroxybenzene).

This reaction, often referred to as the Nencki reaction or a variation of the Fries rearrangement, typically involves treating resorcinol with glacial acetic acid in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride. The mixture is heated, promoting the acylation of the highly activated resorcinol ring. The acetyl group is introduced ortho to one hydroxyl group and para to the other, yielding 2,4-dihydroxyacetophenone. The reaction proceeds by pouring the heated mixture into ice water, which causes the solid product to precipitate. This product can then be filtered, washed, and recrystallized to achieve high purity before its use in the subsequent bromination step.

Advanced Synthetic Techniques and Optimization in the Preparation of this compound

To improve the efficiency, selectivity, and environmental footprint of the synthesis, modern techniques are being explored. These include the use of novel catalytic systems and non-conventional energy sources like ultrasound to enhance reaction rates and yields.

The development of modern catalytic systems aims to enhance the regioselectivity and efficiency of synthetic transformations on the dihydroxyacetophenone scaffold. While classic bromination often uses stoichiometric reagents or harsh Lewis acids, contemporary approaches focus on catalytic and greener alternatives. cbijournal.comresearchgate.net

For example, oxidative bromination systems, such as using ammonium bromide with an oxidant like ammonium persulfate or Oxone, represent a more environmentally friendly approach compared to using elemental bromine. cbijournal.com In these systems, the bromide ion is catalytically oxidized in situ to an electrophilic bromine species. Furthermore, the use of cesium bicarbonate (CsHCO3) has been reported to achieve excellent regioselectivity in the alkylation of 2,4-dihydroxyacetophenone, demonstrating that modern catalysts can precisely control reactions at specific positions on this sensitive ring system. nih.govdigitellinc.com While this specific example pertains to alkylation, it underscores the principle that carefully selected catalysts can navigate the complex reactivity of polysubstituted phenols to favor a single product.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique in organic synthesis. lew.ronih.gov Ultrasound irradiation can enhance reaction rates, improve yields, and allow for milder reaction conditions, often reducing reaction times from hours to minutes. mdpi.comasianpubs.org These effects are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with extreme temperatures and pressures.

The application of ultrasound has been specifically studied for the bromination of hydroxyacetophenones. One study found that ultrasound-assisted bromination of 1-(2,4-dihydroxyphenyl)ethanone led to highly selective ω-bromination (bromination on the acetyl side-chain) rather than nuclear bromination. lew.ro This highlights a significant challenge in controlling the reaction's regioselectivity. However, the principles of sonochemistry suggest that further optimization of parameters such as solvent, temperature, and catalyst under ultrasonic conditions could potentially be developed to favor the desired nuclear bromination. asianpubs.orgresearchgate.net The use of ultrasound remains a promising avenue for developing more efficient and eco-friendly protocols for the synthesis of functionalized acetophenones. lew.ro

Considerations for Industrial-Scale Production and High Yield

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of several factors to ensure high yield, cost-effectiveness, and process safety. The primary synthetic route involves the electrophilic bromination of 2,4-dihydroxyacetophenone.

Key considerations for industrial production include:

Starting Material Procurement : The primary precursor, 2,4-dihydroxyacetophenone, is synthesized from resorcinol and acetic acid, typically using a catalyst like zinc chloride. google.com The cost and availability of these raw materials are crucial for economic viability on a large scale.

Choice of Brominating Agent : While elemental bromine can be used, milder and more selective reagents like N-Bromosuccinimide (NBS) are often preferred to control the reaction and minimize the formation of poly-brominated byproducts, such as 3,5-dibromo-2,4-dihydroxyacetophenone. nih.govgoogle.com The choice impacts not only selectivity and yield but also material handling safety and cost.

Solvent Selection : The reaction solvent plays a significant role in reaction kinetics, product solubility, and purification. Solvents such as chloroform, acetic acid, ethanol, or methanol have been utilized in related syntheses. nih.govgoogle.comchemicalbook.com For industrial applications, factors like solvent cost, toxicity, flammability, and ease of recovery are paramount.

Reaction Condition Optimization : Temperature control is critical. The bromination of acetophenone (B1666503) derivatives is often conducted at controlled temperatures, for instance between 0°C and 70°C, to manage the reaction rate and prevent side reactions. google.comchemicalbook.com Precise control over reaction time and stoichiometry of the brominating agent is essential to maximize the yield of the desired mono-brominated product.

Process Safety : Handling brominating agents on an industrial scale necessitates robust safety protocols to manage their corrosive and toxic nature. The reaction may be exothermic, requiring efficient heat exchange systems to prevent thermal runaways.

Waste Management : The process generates waste streams, including acidic byproducts (like HBr if bromine is used) and used solvents. Environmentally sound and cost-effective waste treatment and solvent recovery systems are integral to sustainable industrial production.

Achieving a high yield hinges on the precise control of these parameters to favor the formation of the 5-bromo isomer over other potential products.

Isolation and Purification Strategies for this compound

Following the synthesis, a multi-step process is required to isolate and purify this compound to the desired specification.

Initial Product Isolation : The crude product is often precipitated from the reaction mixture. This can be achieved by quenching the reaction, for example, by adding water, which significantly lowers the solubility of the organic product. google.com The precipitated solid is then collected by filtration.

Washing : The filtered crude product is typically washed to remove residual acids, salts, and other soluble impurities. A common practice involves washing with water or a mixture of an organic solvent and water, such as an ethanol-water solution. google.com For reactions quenched with a base like sodium bicarbonate, an initial wash helps remove excess base and salts. nih.gov

Recrystallization : This is the most common and effective method for purifying the solid product. The selection of an appropriate solvent is crucial. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of high-purity crystals upon cooling. Solvents used for similar acetophenone derivatives include hot water, chloroform, or ethanol. google.comresearchgate.net Repeated recrystallization may be necessary to achieve very high purity. google.com

Chromatography : For laboratory-scale purification or when extremely high purity is required, column chromatography can be employed. researchgate.net This technique separates the target compound from impurities based on their differential adsorption to a stationary phase. However, due to its cost and complexity, it is less commonly used for bulk industrial production.

The effectiveness of the purification strategy is typically monitored by analytical techniques such as Thin-Layer Chromatography (TLC) during the process and confirmed by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy on the final product.

Table of Purification Techniques

| Technique | Description | Typical Application/Solvents | Reference |

|---|---|---|---|

| Precipitation | Inducing solid formation by changing solvent composition, often by adding an anti-solvent like water. | Addition of water to the reaction mixture. | google.com |

| Filtration | Separating the solid crude product from the liquid reaction mixture. | Standard solid-liquid separation. | google.com |

| Washing | Rinsing the filtered solid to remove soluble impurities. | Water, ethanol-water solutions, saturated aqueous sodium bicarbonate. | nih.govgoogle.com |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | Hot water, chloroform, methanol. | google.comresearchgate.net |

| Column Chromatography | Separating compounds based on differential adsorption on a solid support. | Chloroform as eluent. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1 5 Bromo 2,4 Dihydroxyphenyl Ethanone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. For 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone, the spectrum is expected to be dominated by vibrations of the hydroxyl, carbonyl, and aromatic moieties.

Key expected FT-IR absorption bands for this compound are predicted based on analogous compounds like 2,4-dihydroxyacetophenone and other substituted acetophenones. icm.edu.plresearchgate.netresearchgate.netspectrabase.com

O-H Stretching: Due to the two phenolic hydroxyl groups, a broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The hydroxyl group at the C2 position is expected to form a strong intramolecular hydrogen bond with the adjacent carbonyl group, which can shift its stretching frequency to a lower wavenumber.

C-H Stretching (Aromatic): Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic ring.

C-H Stretching (Aliphatic): The methyl group (CH₃) of the ethanone (B97240) moiety will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 2975-2850 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group is predicted to appear between 1630-1650 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the C2-hydroxyl group will shift this peak to a lower frequency compared to a simple aliphatic ketone.

C=C Stretching (Aromatic): Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the benzene (B151609) ring.

C-O Stretching: The stretching vibrations for the phenolic C-O bonds are anticipated to be in the 1260-1180 cm⁻¹ region.

O-H Bending: In-plane bending vibrations of the hydroxyl groups are expected to appear around 1410-1310 cm⁻¹.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to produce a weak to medium band in the fingerprint region, typically between 680-515 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretching (Phenolic) | 3500 - 3200 | Strong, Broad |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretching (Aliphatic) | 2975 - 2850 | Medium to Weak |

| C=O Stretching (Ketone) | 1650 - 1630 | Strong |

| C=C Stretching (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretching (Phenolic) | 1260 - 1180 | Medium |

| C-Br Stretching | 680 - 515 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring would be expected to produce a strong and sharp Raman signal, typically around 1000 cm⁻¹. Other C=C stretching vibrations within the ring (around 1600 cm⁻¹) would also be prominent.

C-Br Stretching: The C-Br bond vibration is also expected to be visible in the Raman spectrum.

C=O Stretching: The carbonyl stretch, while strong in the IR, would likely show a weaker band in the Raman spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in their respective regions (above and below 3000 cm⁻¹).

The combination of FT-IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. docbrown.infoorgchemboulder.com

Hydroxyl Protons (-OH): Two separate signals are expected for the two phenolic protons. These signals are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The proton of the C2-hydroxyl group, involved in strong intramolecular hydrogen bonding with the carbonyl oxygen, is expected to be significantly deshielded and appear far downfield, potentially in the δ 11.0-13.0 ppm range. The C4-hydroxyl proton would appear further upfield.

Aromatic Protons (Ar-H): The benzene ring has two non-equivalent protons. The proton at C6 (H-6) is ortho to the acetyl group and meta to the bromine atom. It is expected to appear as a singlet at a downfield position (around δ 7.5-7.8 ppm) due to the deshielding effect of the adjacent carbonyl group. The proton at C3 (H-3) is ortho to two hydroxyl groups and meta to the bromine atom. It is expected to appear as a singlet at a more upfield position (around δ 6.4-6.6 ppm) due to the electron-donating effect of the hydroxyl groups.

Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet. This signal is expected in the δ 2.5-2.7 ppm region. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH (at C2, intramolecular H-bond) | 11.0 - 13.0 | Singlet, Broad | 1H |

| -OH (at C4) | Variable | Singlet, Broad | 1H |

| Ar-H (H-6) | 7.5 - 7.8 | Singlet | 1H |

| Ar-H (H-3) | 6.4 - 6.6 | Singlet | 1H |

| -CH₃ (Acetyl) | 2.5 - 2.7 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum will show a separate signal for each unique carbon atom. The chemical shifts are predicted based on established ranges for similar structures. pdx.edulibretexts.orgoregonstate.edu

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, likely in the δ 195-205 ppm range.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons.

The carbons bearing the hydroxyl groups (C2 and C4) will be shifted downfield due to the deshielding effect of the oxygen atoms, typically appearing in the δ 160-165 ppm range.

The carbon attached to the acetyl group (C1) will also be downfield, expected around δ 115-120 ppm.

The carbon bearing the bromine atom (C5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," likely appearing in the δ 100-110 ppm range.

The two carbons bearing hydrogen atoms (C3 and C6) will appear in the typical aromatic region, with their exact shifts influenced by the neighboring substituents. C6 is expected around δ 130-135 ppm and C3 around δ 105-110 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear at the highest field (most shielded), typically in the δ 25-30 ppm range. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | 195 - 205 |

| C4-OH | 160 - 165 |

| C2-OH | 160 - 165 |

| C6 | 130 - 135 |

| C1 | 115 - 120 |

| C3 | 105 - 110 |

| C5-Br | 100 - 110 |

| -CH₃ (Acetyl) | 25 - 30 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for this compound are not available in the surveyed literature, these techniques would be essential for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. In this compound, a COSY spectrum would be relatively simple, showing no cross-peaks between the aromatic protons (H-3 and H-6) or the methyl protons, as they are not coupled to each other. This would confirm their assignment as singlets. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting:

The ¹H signal at δ 6.4-6.6 ppm to the ¹³C signal of C3.

The ¹H signal at δ 7.5-7.8 ppm to the ¹³C signal of C6.

The ¹H signal of the methyl group to the ¹³C signal of the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. Key expected correlations include:

The methyl protons (-CH₃) would show a strong correlation to the carbonyl carbon (C=O) and the C1 of the aromatic ring.

The aromatic proton H-6 would show correlations to C1, C5, C4, and the carbonyl carbon.

The aromatic proton H-3 would show correlations to C1, C2, C4, and C5.

The hydroxyl proton at C2 would show a correlation to the carbonyl carbon, C1, and C3.

These combined 2D NMR experiments would provide unequivocal evidence for the proposed structure of this compound and allow for the definitive assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₇BrO₃, which corresponds to a molecular weight of approximately 231.04 g/mol .

In a mass spectrometer, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. Due to the presence of bromine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion, M⁺ and (M+2)⁺, of almost equal intensity, separated by two mass units.

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the compound's structure. The fragmentation pattern for this aromatic ketone is predicted to follow established pathways for similar compounds.

A primary fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group. This would result in the loss of a methyl radical (•CH₃), leading to the formation of a stable acylium ion.

Predicted Fragmentation of this compound:

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | [C₈H₇BrO₃]⁺ | 230/232 |

| [M-CH₃]⁺ | [C₇H₄BrO₃]⁺ | 215/217 |

Note: The m/z values are presented as pairs to account for the ⁷⁹Br and ⁸¹Br isotopes.

The initial loss of a methyl group (mass 15) would produce a prominent peak at m/z 215/217. This acylium ion can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule (mass 28), to yield a fragment ion at m/z 187/189. Other fragmentations involving the aromatic ring and its substituents are also possible, leading to a complex but interpretable mass spectrum that can confirm the structure of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

The crystal structure of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group. nih.gov The unit cell is the basic repeating unit of a crystal lattice, and its parameters define the size and shape of this unit.

Crystallographic Data for 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 9.916 (3) Å |

| b | 13.836 (5) Å |

| c | 6.940 (2) Å |

| α | 90° |

| β | 90.031 (3)° |

| γ | 90° |

| Volume | 952.0 (5) ų |

Data sourced from a study on 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, a structurally similar compound. nih.gov

In this structure, the ethanone group is nearly coplanar with the aromatic ring, with a dihedral angle of 3.6(2)°. nih.gov This planarity is indicative of electron delocalization between the acetyl group and the phenyl ring.

The solid-state structure of aromatic compounds like this compound is stabilized by a network of non-covalent intermolecular interactions. These interactions dictate the molecular packing and influence the physical properties of the crystal.

Hydrogen Bonding: In the solid state, hydrogen bonding is a dominant intermolecular force. For this compound, the two hydroxyl groups and the carbonyl oxygen are expected to be key participants in hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen primarily acts as a hydrogen bond acceptor. In the related structure of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, an intramolecular O—H···O hydrogen bond is observed between the ortho-hydroxyl group and the carbonyl oxygen, which helps to stabilize the molecular conformation. nih.gov It is highly probable that similar intramolecular hydrogen bonding exists in this compound. Furthermore, intermolecular hydrogen bonds involving the hydroxyl groups would link adjacent molecules, forming extended networks and contributing to the stability of the crystal lattice.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine atom in this compound, being a relatively large and polarizable halogen, has the potential to participate in halogen bonding. The electron-withdrawing nature of the aromatic ring can create a region of positive electrostatic potential on the outer surface of the bromine atom, known as a σ-hole, allowing it to interact with electron-rich atoms like oxygen on neighboring molecules. While not explicitly detailed for the methoxy (B1213986) analogue, the presence of bromine suggests that halogen bonding could play a role in the supramolecular assembly of the crystal structure.

Chemical Reactivity and Transformation Pathways of 1 5 Bromo 2,4 Dihydroxyphenyl Ethanone

Reactivity of the Aromatic Ring System

The aromatic ring of 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone is substituted with two hydroxyl groups (-OH), an acetyl group (-COCH3), and a bromine atom (-Br). The reactivity of the ring is predominantly governed by the powerful activating and directing effects of the two hydroxyl groups. These groups are ortho-, para-directors and strongly activate the ring towards electrophilic attack by donating electron density through resonance. The acetyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-director. The cumulative effect results in a highly activated aromatic system with specific sites primed for substitution.

Electrophilic Substitution Reactions

Due to the potent activating nature of the hydroxyl groups at positions 2 and 4, the aromatic ring is highly susceptible to further electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles. The 2-OH group directs to positions 1 (occupied), 3, and 5 (occupied). The 4-OH group directs to positions 3 and 5 (occupied). The acetyl group directs to position 5 (occupied). The bromine at position 5 directs to positions 4 (occupied) and 6. The most activated and sterically accessible positions for an incoming electrophile are C-3 and C-6.

Studies on the related compound 2,4-dihydroxyacetophenone show that alkylation occurs regioselectively at the more acidic 4-OH position, indicating its higher nucleophilicity. nih.govdigitellinc.com This suggests that reactions involving the phenolic protons would preferentially occur at the para-hydroxyl group. For electrophilic attack on the ring itself, the vacant C-3 and C-6 positions are the most likely targets.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(5-Bromo-2,4-dihydroxy-3-nitrophenyl)ethanone and/or 1-(3-Bromo-2,6-dihydroxy-5-nitrophenyl)ethanone |

| Halogenation | Br₂, FeBr₃ | 1-(3,5-Dibromo-2,4-dihydroxyphenyl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-4,6-dihydroxy-3-acetylbenzene-1-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the potential leaving group is the bromide ion. However, the aromatic ring is substituted with two strongly electron-donating hydroxyl groups, which destabilize the anionic intermediate required for the SNAr mechanism. The acetyl group provides some electron-withdrawing character, but it is not positioned ortho or para to the bromine atom and its effect is outweighed by the hydroxyl groups. Consequently, the displacement of the bromine atom via a standard SNAr addition-elimination mechanism is electronically disfavored and unlikely to occur under typical conditions. Alternative, more forceful methods, such as those proceeding through a benzyne (B1209423) intermediate, might be required to achieve nucleophilic substitution. youtube.com

Reactions Involving the Ketone Carbonyl Group

The ethanone (B97240) moiety possesses a reactive carbonyl group that readily participates in reduction and condensation reactions.

Reduction Reactions to Alcohol Derivatives

The ketone functional group can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, converting the ketone to an alcohol without affecting other functional groups on the aromatic ring. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

This reaction transforms this compound into 1-(5-Bromo-2,4-dihydroxyphenyl)ethanol.

Table 2: Reduction of Ketone Carbonyl Group

| Reactant | Reagent | Product |

|---|

Condensation Reactions and Schiff Base Formation

The carbonyl group of this compound can react with primary amines and other nucleophiles in condensation reactions. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. Research on the parent compound, 2,4-dihydroxyacetophenone, has demonstrated its ability to condense with various amines, including hydrazine (B178648) hydrate (B1144303) and substituted aminophenyl quinazolinones, to yield the corresponding Schiff bases. nih.govnih.gov For instance, 2,4-dihydroxyacetophenone reacts with 3-(2-aminophenyl)-2-methylquinazolin-4(3H)-one under reflux to form the corresponding (E)-3-(2-(1-(2,4-dihydroxyphenyl)ethylideneamino)phenyl)-2-methylquinazolin-4(3H)-one. nih.gov

Furthermore, the ketone can undergo base- or acid-catalyzed aldol-type condensation with aldehydes to produce α,β-unsaturated ketones, commonly known as chalcones. jocpr.com This reactivity highlights the versatility of the ketone group in forming new carbon-carbon and carbon-nitrogen bonds.

Table 3: Condensation Reactions of the Ketone Group

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Aldol Condensation | Aldehyde (R-CHO), Base/Acid | Chalcone (B49325) (α,β-unsaturated ketone) |

| Semicarbazone Formation | Semicarbazide (NH₂NHCONH₂) | Semicarbazone |

Transformations at the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile functional handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. While direct studies on this compound are not prevalent, the reactivity of the aryl bromide moiety is well-established and predictable. researchgate.net

Key transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, typically yielding a biaryl compound. wikipedia.orgorganic-chemistry.orgnih.gov

Heck-Mizoroki Reaction: This involves the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.orgnih.gov

These reactions allow for the substitution of the bromine atom with a wide variety of aryl, vinyl, or alkynyl groups, significantly expanding the synthetic utility of the parent molecule.

Table 4: Potential Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 1-(5-R-2,4-dihydroxyphenyl)ethanone |

| Heck-Mizoroki Reaction | Alkene (R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base | 1-(5-(R-CH=CH)-2,4-dihydroxyphenyl)ethanone |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base | 1-(5-(R-C≡C)-2,4-dihydroxyphenyl)ethanone |

Nucleophilic Substitution of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. However, its efficiency is highly dependent on the electronic properties of the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this intermediate to form, the aromatic ring must be able to stabilize the negative charge, which is facilitated by the presence of strong electron-withdrawing groups at positions ortho and para to the leaving group. libretexts.org

In the case of this compound, the bromine atom is the leaving group. The substituents on the ring are:

An acetyl group (-COCH₃) at position 1 (meta to the bromine).

A hydroxyl group (-OH) at position 2 (ortho to the bromine).

A hydroxyl group (-OH) at position 4 (para to the bromine).

The two hydroxyl groups are strong electron-donating groups, which increase the electron density of the aromatic ring. This enrichment in electron density destabilizes the negative charge of the required Meisenheimer intermediate, making the classical SNAr pathway unfavorable. libretexts.org While the acetyl group is electron-withdrawing, its position meta to the bromine atom means it cannot provide resonance stabilization to the intermediate carbanion. libretexts.org

Consequently, direct nucleophilic substitution of the bromine atom in this compound is expected to be challenging under standard SNAr conditions. Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise one, particularly for substrates with good leaving groups like bromide. nih.gov However, the highly activated nature of the ring towards electrophilic attack, due to the hydroxyl groups, generally disfavors reactions with nucleophiles. Achieving substitution would likely require harsh reaction conditions or a different mechanistic pathway, such as one involving a benzyne intermediate, although the conditions for benzyne formation (strong base) could lead to other side reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura and Mizoroki-Heck couplings are particularly powerful tools for modifying aryl halides. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This would allow for the formation of a new carbon-carbon bond at the C5 position, introducing various aryl, heteroaryl, or alkyl groups. Given the structure, a typical catalytic system would involve a palladium source like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or K₃PO₄. nih.govnih.gov

Mizoroki-Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This provides a pathway to introduce vinyl groups onto the phenyl ring. The reaction conditions are similar, typically requiring a palladium catalyst, a phosphine ligand (or operating under phosphine-free conditions), and a base. organic-chemistry.orgchim.it

The tables below outline generalized conditions for these reactions, based on protocols for similar aryl bromide substrates.

| Component | Example Reagent/Catalyst | Typical Role | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Substrate | - |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Coupling Partner | libretexts.org |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Active Catalyst Source | nih.gov |

| Base | K₂CO₃ or K₃PO₄ | Activates Boron Reagent/Neutralizes HBr | nih.govnih.gov |

| Solvent | DME, Dioxane/Water, DMF | Reaction Medium | nih.govnih.gov |

| Component | Example Reagent/Catalyst | Typical Role | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Substrate | - |

| Alkene | Styrene or an acrylate | Coupling Partner | organic-chemistry.org |

| Catalyst | Pd(OAc)₂ | Active Catalyst Source | chim.it |

| Ligand | Triphenylphosphine (PPh₃) or other phosphines | Stabilizes Catalyst | chim.it |

| Base | Triethylamine (Et₃N) or K₂CO₃ | Neutralizes HBr | organic-chemistry.org |

| Solvent | DMF or Acetonitrile | Reaction Medium | organic-chemistry.org |

Oxidative and Reductive Pathways of Dihydroxylated Phenols

The dihydroxy (resorcinol) moiety of this compound is susceptible to both oxidation and reduction, representing a major pathway for its chemical transformation.

Oxidative Pathways: Phenols, and particularly dihydroxylated phenols, are readily oxidized. libretexts.org The reaction often proceeds through the formation of phenoxyl radicals, which can then lead to quinone-type structures or polymeric materials. researchgate.net

Quinone Formation: Mild oxidizing agents can convert dihydroxybenzenes into their corresponding quinones. libretexts.orgmedlifemastery.com For the 2,4-dihydroxy (resorcinol) structure, oxidation could potentially lead to the formation of highly reactive hydroxy-p-benzoquinone derivatives, which are known to be intermediates in the further oxidation of phenols.

Enzymatic C-C Bond Cleavage: A specific oxidative pathway has been identified for the parent compound, 2',4'-dihydroxyacetophenone. The enzyme 2,4'-dihydroxyacetophenone dioxygenase catalyzes the cleavage of the carbon-carbon bond between the acetyl group and the aromatic ring in the presence of oxygen. This reaction yields 4-hydroxybenzoate (B8730719) and formate (B1220265) as products. wikipedia.org It is plausible that this compound could undergo a similar enzymatic transformation.

Reductive Pathways: The primary site for reduction in the molecule is the carbonyl of the acetyl group.

Carbonyl Reduction: The ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄). libretexts.org This transformation would yield 1-(5-Bromo-2,4-dihydroxyphenyl)ethanol. This reaction is typically chemoselective, leaving the aromatic ring and the C-Br bond intact under mild conditions.

Degradation Studies and Stability Analysis (e.g., Pyrolytic Degradation)

Stability analysis through forced degradation studies is crucial for understanding the intrinsic stability of a molecule. acdlabs.combiomedres.us These studies expose the compound to harsh conditions to identify potential degradation products and pathways. nih.govpharmtech.com

Forced Degradation: A comprehensive stability analysis of this compound would involve subjecting it to a range of stress conditions:

Hydrolytic: Testing in acidic, basic, and neutral aqueous solutions to assess susceptibility to hydrolysis. Given the stability of the aryl-bromide and ketone functionalities, significant degradation under these conditions might be limited unless extreme pH and temperatures are used.

Oxidative: Exposure to oxidizing agents like hydrogen peroxide would likely lead to oxidation of the phenol (B47542) rings, as described in section 4.4, potentially forming quinones and subsequent degradation products. nih.gov

Photolytic: Exposure to UV or visible light could induce photochemical reactions, possibly involving the C-Br bond or the phenolic groups.

Thermal: Heating the compound in solid or solution form can reveal its thermal stability and degradation pathways.

Pyrolytic Degradation: Pyrolysis involves the thermal decomposition of a substance at high temperatures in an inert atmosphere. Studies on the pyrolysis of other brominated aromatic compounds, such as the flame retardant tetrabromobisphenol A (TBBPA), provide insight into the likely degradation products of this compound. researchgate.net At elevated temperatures (e.g., 600-850 °C), the C-Br and C-C bonds are expected to cleave, leading to a complex mixture of products. cdu.edu.au Key anticipated products include:

Hydrogen Bromide (HBr): A primary product from the cleavage of the C-Br bond and subsequent hydrogen abstraction.

Brominated Phenols: Cleavage of the acetyl group could yield brominated resorcinol (B1680541) and other bromophenolic compounds.

Phenolic Compounds: Debromination during pyrolysis can lead to the formation of non-brominated phenols like 2,4-dihydroxyacetophenone.

Aromatic Hydrocarbons: Further fragmentation and recombination can produce compounds like benzene (B151609), toluene, and polycyclic aromatic hydrocarbons (PAHs).

| Stress Condition | Potential Transformation | Likely Degradation Products | Reference/Basis |

|---|---|---|---|

| Oxidative (e.g., H₂O₂) | Oxidation of phenol rings | Hydroxy-benzoquinone derivatives, ring-opened products | libretexts.orgnih.gov |

| Thermal (Solid/Solution) | General decomposition | Dependent on temperature; could involve decarboxylation or polymerization | acdlabs.com |

| Pyrolytic (High Temp.) | Fragmentation and recombination | HBr, brominated phenols, non-brominated phenols, aromatic hydrocarbons | researchgate.netcdu.edu.au |

| Photolytic (UV Light) | Photodissociation | Radical species, debrominated products, polymers | nih.gov |

Computational and Theoretical Studies on 1 5 Bromo 2,4 Dihydroxyphenyl Ethanone

Quantum Chemical Calculationsnih.govdntb.gov.ua

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone. These theoretical investigations provide a detailed picture of the molecule's behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivitynih.govdntb.gov.ua

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often performed with basis sets like B3LYP/6-311++G(d,p), are employed to determine key electronic parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller energy gap suggests higher reactivity. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further understanding of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations can indicate that a molecule is highly reactive. nih.gov The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized over the phenyl ring and hydroxyl groups, while the LUMO may be centered on the ethanone (B97240) moiety.

A Molecular Electrostatic Potential (MEP) map is another valuable output of DFT studies. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For this compound, negative potential is expected around the oxygen atoms of the hydroxyl and carbonyl groups, while positive potential is anticipated near the hydrogen atoms of the hydroxyl groups.

Table 1: Calculated Electronic Properties (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Hardness (η) | 2.25 eV |

Molecular Geometry Optimization and Conformation Analysisresearchgate.net

The three-dimensional arrangement of atoms in this compound is determined through geometry optimization. This process finds the lowest energy conformation of the molecule. nih.gov For similar aromatic ketones, the planarity between the phenyl ring and the acetyl group is a key feature, often stabilized by intramolecular hydrogen bonds between the ortho-hydroxyl group and the carbonyl oxygen. nih.gov

Conformational analysis can be performed by systematically rotating specific dihedral angles, such as the one between the phenyl ring and the acetyl group, to identify the most stable conformer. researchgate.net The results of these calculations typically show that the planar conformation, stabilized by an intramolecular hydrogen bond, is the most energetically favorable.

Table 2: Optimized Geometrical Parameters (Illustrative)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Br | 1.90 |

| C=O | 1.25 |

| O-H (ortho) | 0.98 |

| C-C (ring avg.) | 1.40 |

| ∠(C-C-O) | 120.5° |

Prediction of Spectroscopic Parameters (e.g., IR, NMR)researchgate.net

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The predicted IR spectrum would show characteristic peaks for the O-H stretching of the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹), the C=O stretching of the ketone (around 1650 cm⁻¹), and C-Br stretching (at lower frequencies). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can also be predicted. The calculations would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromo and acetyl groups.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations can explore the conformational landscape of the molecule in different environments, such as in a solvent. This can reveal the flexibility of the molecule and the stability of different conformers, including the planarity of the acetyl group relative to the phenyl ring and the dynamics of the hydroxyl groups' hydrogen bonding.

In Silico Prediction of Chemical Reactivity and Selectivitynih.gov

In silico methods, beyond DFT, can predict the chemical reactivity and selectivity of this compound. Fukui functions, for instance, can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atoms of the phenyl ring and the oxygen atoms of the hydroxyl and carbonyl groups would be key sites of interest. These predictions are valuable for understanding how the molecule might interact with other reagents in chemical reactions. Molecules with lower chemical hardness are generally more prone to chemical reactions. nih.gov

Molecular Docking Studies with Potential Biological Targets (Non-Clinical)nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be performed against various protein targets to explore potential non-clinical interactions. The binding affinity, typically expressed as a binding energy (kcal/mol), indicates the strength of the interaction. These studies can reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the compound and amino acid residues in the protein's active site.

Table 3: Illustrative Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosinase | -7.2 | HIS244, SER282 |

| Cyclooxygenase-2 | -8.5 | ARG120, TYR355 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern chemistry and drug discovery. They aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govmdpi.com QSAR models are developed by correlating calculated molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with experimentally determined activities. biointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties and reducing the need for extensive experimental testing. mdpi.comjchemlett.com

For this compound, while specific QSAR models detailing its activity are not extensively published, its structural features can be analyzed using cheminformatics to calculate key molecular descriptors. These descriptors are fundamental for any future QSAR study and provide insight into the molecule's potential behavior.

Calculated Molecular Descriptors

Molecular descriptors for this compound can be calculated using various computational software. These descriptors fall into several categories, including physicochemical, topological, and electronic, which collectively define the compound's "chemical space." nih.gov Key calculated descriptors for a structurally similar compound, 1-(5-Bromo-2-hydroxy-4-methylphenyl)ethanone, include the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and counts of hydrogen bond acceptors and donors. chemscene.com These provide a baseline for understanding the properties of the target compound.

Below is an interactive table of predicted physicochemical properties for this compound based on its structure.

| Descriptor | Predicted Value | Significance in QSAR |

| Molecular Formula | C₈H₇BrO₃ | Defines the elemental composition. |

| Molecular Weight | 231.04 g/mol | Influences transport and distribution properties. |

| LogP (Octanol/Water) | 1.90 - 2.50 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | Relates to drug transport and bioavailability. |

| Hydrogen Bond Donors | 2 | Indicates potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Indicates potential for specific interactions with biological targets. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

Note: These values are computationally predicted and may vary slightly depending on the algorithm used.

QSAR Models for Related Phenolic Compounds

Although specific QSAR studies for this compound are scarce, research on related classes of compounds, such as substituted acetophenones and other phenolic compounds, provides valuable insights. mdpi.com These studies establish correlations between structural features and various biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. researchgate.netnih.gov

For instance, a QSAR study on substituted benzylideneacetophenones as lipid peroxidation inhibitors found that electronic and thermodynamic parameters, such as total energy and van der Waals' energy, had a significant correlation with the observed activity. researchgate.net Another study on the antioxidant activity of phenolic compounds established a predictive QSAR model where properties like drug-likeness, molecular fingerprints, and various physicochemical and electronic descriptors were correlated with anti-DPPH radical activity. nih.gov

The findings from these related studies are crucial for hypothesizing which structural aspects of this compound might be most influential for a given biological effect. The presence of two hydroxyl groups, a bromine atom, and an ethanone moiety suggests that electronic descriptors (e.g., electrostatic potential, orbital energies), lipophilicity (LogP), and steric parameters will likely be significant variables in any QSAR model developed for this compound. researchgate.netnih.gov

The table below summarizes findings from QSAR studies on classes of compounds structurally related to this compound.

| Compound Class | Biological Activity Studied | Key Correlated Descriptors | Reference |

| Substituted Benzylideneacetophenones | Lipid Peroxidation Inhibition | Electronic (Total Energy), Thermodynamic (van der Waals' Energy) | researchgate.net |

| General Phenolic Compounds | Anti-DPPH Radical Activity | Drug-likeness, Molecular Fingerprints, Physicochemical, Topological, Electronic Properties | nih.gov |

| Mono-substituted Phenylpiperidines | Dopaminergic System Effects | Physicochemical Descriptors, Binding Affinities (DA D2, MAO A) | nih.gov |

| HPPD Inhibitors (Dione Derivatives) | Enzyme Inhibition | Steric and Electrostatic Fields (from CoMFA) | nih.gov |

These examples underscore the power of QSAR to deconstruct the structure-activity relationship. For this compound, a future QSAR analysis would involve synthesizing a series of analogues with variations in the substitution pattern and correlating their measured biological activities with a wide array of calculated descriptors to build a predictive model.

Research on Derivatives and Analogs of 1 5 Bromo 2,4 Dihydroxyphenyl Ethanone

Synthesis and Characterization of New Derivatives

The synthesis of new derivatives from 1-(5-bromo-2,4-dihydroxyphenyl)ethanone leverages well-established organic reactions to introduce new functional groups and build molecular complexity. These derivatives are typically characterized using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

Modifications of the Hydroxyl Groups (e.g., Etherification, Esterification)

The two phenolic hydroxyl groups on the phenyl ring are prime targets for modification through reactions like etherification and esterification. These transformations can alter the compound's solubility, polarity, and ability to act as a hydrogen bond donor.

Etherification: The hydroxyl groups of 2,4-dihydroxyacetophenone derivatives can be selectively alkylated. Studies on the parent compound, 2,4-dihydroxyacetophenone, have shown that the hydroxyl group at the 4-position is more acidic and sterically accessible, making it more reactive towards alkylation. A highly regioselective synthesis of 4-alkoxy-2-hydroxyacetophenones has been achieved using cesium bicarbonate (CsHCO₃) as the base in acetonitrile. nih.gov This method effectively directs alkylation to the 4-position, yielding products in high yields while avoiding the formation of 2,4-dialkylated byproducts. nih.gov This methodology is applicable to the 5-bromo analog, allowing for the preparation of derivatives such as 1-(5-bromo-2-hydroxy-4-alkoxyphenyl)ethanone.

Esterification: Esterification is another common modification for phenolic hydroxyl groups. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides under basic conditions, or with carboxylic acids under acidic catalysis (Fischer esterification). These reactions convert the hydroxyl groups into ester functionalities, which can serve as prodrugs or alter the molecule's interaction with biological targets.

Derivatization at the Acetophenone (B1666503) Moiety (e.g., Oximes, Chalcones)

The ketone functional group of the acetophenone moiety is a key site for derivatization, enabling the synthesis of larger and structurally diverse molecules like chalcones and oximes.

Chalcones: Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. nih.govijarsct.co.in For this compound, this reaction involves the deprotonation of the α-carbon of the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. A typical procedure involves dissolving the bromo-dihydroxyacetophenone and a selected aromatic aldehyde in ethanol (B145695), followed by the addition of an aqueous base like sodium hydroxide (B78521) (NaOH). google.com The reaction mixture is stirred, often with gentle heating, to yield the corresponding chalcone (B49325) derivative. google.com This method allows for the introduction of a wide variety of substituted phenyl rings, leading to a large library of chalcone derivatives. researchgate.net

The table below presents examples of chalcone derivatives synthesized from substituted acetophenones and various aromatic aldehydes.

| Acetophenone Precursor | Aldehyde Reactant | Resulting Chalcone Derivative |

| 5'-Bromo-2'-hydroxyacetophenone | 4-Methoxybenzaldehyde | (E)-1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 5'-Bromo-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | (E)-1-(5-Bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| 2,4-Dihydroxyacetophenone | Benzaldehyde | (E)-1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one |

| 2,4-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

Oximes: Oximes are prepared by the condensation of a ketone with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. wikipedia.orgmdpi.comarpgweb.com The ketone carbonyl of this compound or its chalcone derivatives can react with hydroxylamine, typically in a polar solvent like ethanol, often in the presence of a base to neutralize the hydrochloride salt. arpgweb.com This reaction converts the carbonyl group (C=O) into an oxime group (C=N-OH). The formation of oximes from chalcones has been used to generate derivatives with different biological properties compared to the parent chalcones.

Substitution of the Bromine Atom with Other Halogens or Functional Groups

The bromine atom attached to the aromatic ring is a versatile handle for introducing further diversity through cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) is difficult on this electron-rich ring system, palladium-catalyzed reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This would convert this compound into 1-(5-aryl-2,4-dihydroxyphenyl)ethanone derivatives. The Suzuki reaction is widely used for preparing biaryl compounds and has been successfully applied to other bromoacetophenones. researchgate.netwalisongo.ac.id

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org Applying this reaction to the title compound would replace the bromine atom with an amino group, yielding various N-substituted 1-(5-amino-2,4-dihydroxyphenyl)ethanone derivatives. The reaction is known for its broad substrate scope and functional group tolerance. organic-chemistry.org

While these cross-coupling reactions are standard for aryl bromides, their application to this compound would require careful optimization of reaction conditions to ensure compatibility with the acidic phenolic hydroxyl groups.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. For analogs of this compound, SAR studies have provided insights into the roles of the bromine atom, hydroxyl groups, and derivatives of the acetophenone moiety.

Research on various dihydroxyacetophenone derivatives has demonstrated that the presence of a bromine atom can significantly enhance biological activity. researchgate.net For instance, certain brominated dihydroxyacetophenone compounds showed a considerable increase in antibacterial activity compared to their non-brominated counterparts. researchgate.net

The hydroxyl groups are also critical for activity, particularly in antioxidant contexts. Studies on related acetophenone benzoylhydrazones revealed that a 2,4-dihydroxyacetophenone derivative was the most potent radical scavenger in the DPPH assay, highlighting the importance of this substitution pattern for antioxidant potential. nih.gov Similarly, a study on chalcones found that a derivative bearing two hydroxyl groups on one of the aromatic rings possessed the best combined antioxidant and soybean lipoxygenase inhibitory activity. nih.gov This suggests that the number and position of hydroxyl groups are key determinants of antioxidant efficacy.

The table below summarizes key SAR findings for analogs.

| Structural Feature | Observation | Implied Importance |

| Bromine Atom | Brominated derivatives exhibit enhanced antibacterial activity compared to non-brominated analogs. researchgate.net | The halogen atom is important for antimicrobial potency, possibly by increasing lipophilicity or acting as a key binding point. |

| 2,4-Dihydroxy Pattern | The 2,4-dihydroxy substitution pattern is associated with strong radical scavenging (antioxidant) activity in hydrazone derivatives. nih.gov | The catechol-like arrangement is crucial for antioxidant capacity. |

| Chalcone Moiety | Chalcones with multiple hydroxyl groups show strong combined antioxidant and enzyme inhibitory effects. nih.gov | The extended π-system of the chalcone combined with hydrogen-donating hydroxyl groups contributes to biological activity. |

| Hydrazone Moiety | Conversion of the ketone to a hydrazone can produce potent antioxidant agents. nih.gov | The hydrazone linker and its ability to delocalize electrons contribute significantly to radical scavenging. |

Development of Hybrid Compounds Incorporating the 2,4-Dihydroxyphenyl or Related Bromo-Substituted Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units with known biological activity) to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. The this compound scaffold, or its simpler hydroxyacetophenone precursors, has been used to create such hybrid compounds.

An example of this approach is the synthesis of novel hybrids where a 2'-hydroxyacetophenone (B8834) moiety is coupled to an N-alkylated thiotetrazole via methylene (B1212753) spacers of varying lengths. acgpubs.org Tetrazoles are recognized as bioisosteres of carboxylic acids and are found in numerous therapeutic agents. acgpubs.org By linking the hydroxyacetophenone scaffold, known for its own set of biological activities, with the tetrazole ring system, researchers have developed new chemical entities with a broad spectrum of antimicrobial activity against both bacteria and fungi. acgpubs.org This strategy demonstrates how the core structure can be integrated into larger, more complex molecules to generate novel therapeutic candidates.

Non Clinical Research Applications of 1 5 Bromo 2,4 Dihydroxyphenyl Ethanone and Its Derivatives

Applications as Synthetic Intermediates in Organic Synthesis

The molecular architecture of 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone makes it a useful starting material in multi-step organic synthesis. The hydroxyl and ketone groups offer multiple reaction sites for building more complex chemical structures.

This compound and its analogs are key precursors in the synthesis of various complex organic molecules, particularly flavonoids and related compounds. They are frequently used in condensation reactions to form larger scaffolds.

One significant application is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are important intermediates themselves, forming the backbone of many natural products in the flavonoid family and are used in the synthesis of heterocyclic compounds like pyrazolines and flavones. The synthesis typically involves an aldehyde-ketone condensation reaction where the ketone group of the acetophenone (B1666503) derivative reacts with an aromatic aldehyde. nih.gov